molecular formula C27H37N5O4 B2577301 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea CAS No. 894020-35-0

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea

Cat. No.: B2577301
CAS No.: 894020-35-0
M. Wt: 495.624
InChI Key: XEWCVQBZXPBGFO-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea is a synthetic urea derivative featuring a hybrid structure combining pyrrolidinone and piperazine moieties. The compound is characterized by:

  • Urea core: Central to its structure, linking two distinct pharmacophoric groups.
  • Pyrrolidinone ring: Substituted at position 1 with a 4-ethoxyphenyl group and at position 3 via the urea nitrogen.
  • Piperazine-propanoyl chain: A propyl spacer connects the urea nitrogen to a 4-(4-methoxyphenyl)piperazine group.

The ethoxy and methoxy substituents on the aryl groups may enhance solubility and influence electronic properties, while the piperazine moiety could contribute to receptor binding affinity.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O4/c1-3-36-25-11-7-23(8-12-25)32-20-21(19-26(32)33)29-27(34)28-13-4-14-30-15-17-31(18-16-30)22-5-9-24(35-2)10-6-22/h5-12,21H,3-4,13-20H2,1-2H3,(H2,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWCVQBZXPBGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound ID/Name Key Structural Features Yield (%) ESI-MS (m/z) Notable Substituents/Modifications
Target Compound Pyrrolidinone-urea-piperazine-propyl, 4-ethoxy/4-methoxy aryl N/A N/A Ethoxy (pyrrolidinone), methoxy (piperazine)
1f () Thiazole-urea-piperazine, hydroxy/methoxy benzylidene hydrazinyl 70.7 667.9 [M−2HCl+H]+ Trifluoromethylphenyl, hydroxy/methoxy
1g () Thiazole-urea-piperazine, hydroxybenzylidene hydrazinyl 78.4 638.1 [M−2HCl+H]+ Trifluoromethylphenyl, hydroxy
11a–11o () Thiazole-urea-piperazine-propyl hydrazinyl 83.7–88.9 466.2–602.2 [M+H]+ Fluorophenyl, chlorophenyl, trifluoromethyl, methoxy
MK13 () Pyrazole-urea, dimethoxyphenyl N/A N/A Dimethoxyphenyl, pyrazole
Pyrazolidin-3-one derivative () Pyrazolidinone, isopropylphenyl, methoxyphenyl N/A N/A Isopropyl, methoxy (anti-inflammatory activity noted)

Structural and Functional Analysis

Urea Core Modifications

  • Target vs. Thiazole-Urea Derivatives (1f, 1g, 11a–11o): The target compound replaces the thiazole ring in analogues from –2 with a pyrrolidinone ring. Thiazole-containing compounds (e.g., 11a–11o) exhibit halogenated aryl groups (Cl, F, CF₃), which increase lipophilicity compared to the target’s ethoxy/methoxy groups. This could influence metabolic stability and membrane permeability .

Piperazine Substituents

  • Target vs. 3-Chlorophenylpiperazine Derivatives (): The target’s 4-methoxyphenylpiperazine group is less electron-deficient than chlorophenyl analogues ().

Pyrrolidinone vs. Pyrazolidinone ()

  • The target’s pyrrolidinone (5-membered lactam) differs from pyrazolidinone (4-membered lactam) in . Larger ring size may confer greater flexibility, affecting binding to enzymes like lipoxygenase or cholecystokinin receptors .

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